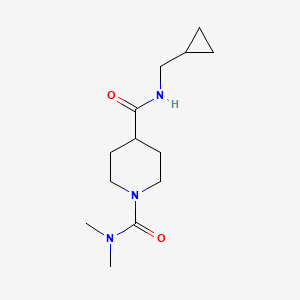
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, also known as CPP or CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPP is a potent inhibitor of the enzyme, aminopeptidase N (APN), which is involved in the metabolism of several neuropeptides, including enkephalins and substance P.
Mecanismo De Acción
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide exerts its effects by inhibiting the enzyme APN, which is involved in the metabolism of several neuropeptides. By inhibiting APN, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide increases the levels of these neuropeptides, which can have a variety of effects on the central nervous system. For example, enkephalins are endogenous opioids that are involved in pain modulation, while substance P is involved in pain transmission.
Biochemical and Physiological Effects:
In addition to its effects on neuropeptide metabolism, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have other biochemical and physiological effects. For example, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to increase the expression of genes involved in synaptic plasticity, suggesting that it may have long-term effects on neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it is a highly specific inhibitor of APN, making it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to be well-tolerated in animal models, suggesting that it may be a safe tool for use in research. However, one limitation of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is that it has limited water solubility, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. One area of interest is the potential use of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in addiction treatment. Additionally, further studies are needed to fully understand the mechanisms underlying the anticonvulsant and analgesic effects of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. Finally, there may be potential applications of 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
In conclusion, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide inhibits the enzyme APN, which is involved in the metabolism of several neuropeptides, and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use in lab experiments, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide remains a promising tool for studying the role of neuropeptides in various physiological processes, and may have potential therapeutic applications in several areas.
Métodos De Síntesis
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be synthesized by reacting cyclopropylmethylamine with N,N-dimethylpiperidine-4-carboxylic acid in the presence of a coupling agent. The resulting compound is then treated with acetic anhydride to form the final product, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. This synthesis method has been optimized to produce high yields of pure 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide.
Aplicaciones Científicas De Investigación
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and pain management. In preclinical studies, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. Additionally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Finally, 4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to have analgesic effects in animal models of pain, suggesting that it may be a useful tool in pain management.
Propiedades
IUPAC Name |
4-N-(cyclopropylmethyl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-15(2)13(18)16-7-5-11(6-8-16)12(17)14-9-10-3-4-10/h10-11H,3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENDBHCMTOCYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluoro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526467.png)
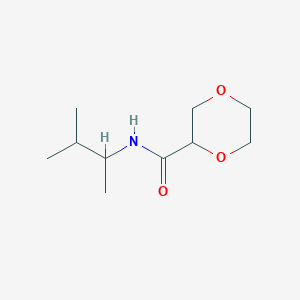


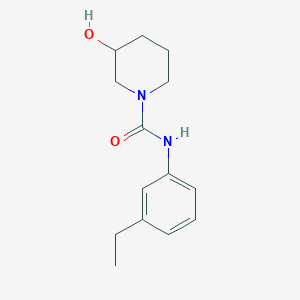


![5-chloro-N-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B7526540.png)
![(E)-3-(3-fluoro-4-methoxyphenyl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B7526542.png)
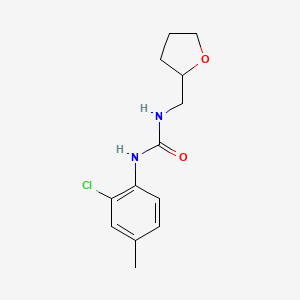
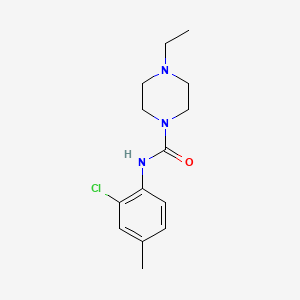
![(1,5-dimethylpyrazol-4-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526559.png)
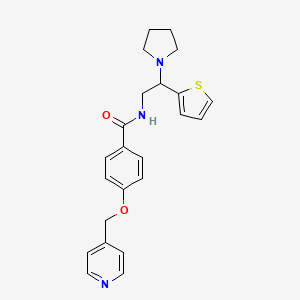
![5-[(3-Ethylpiperidin-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B7526575.png)